2-[(3-Aminopropyl)amino]ethan-1-ol dihydrochloride
Description
2-[(3-Aminopropyl)amino]ethan-1-ol dihydrochloride is a synthetic organic compound characterized by a primary ethanol backbone substituted with a 3-aminopropylamino group and two hydrochloride counterions. Its molecular formula is C₅H₁₅N₂O·2HCl, with a molecular weight of 191.92 g/mol. This compound is structurally related to aminothiol derivatives like WR-1065 (Amifostine thiol), but it replaces the thiol (-SH) group with a hydroxyl (-OH) moiety .
Properties
IUPAC Name |
2-(3-aminopropylamino)ethanol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2O.2ClH/c6-2-1-3-7-4-5-8;;/h7-8H,1-6H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOMPGDOGRIGEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCO.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Aminopropyl)amino]ethan-1-ol dihydrochloride typically involves the reaction of 3-aminopropylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
NH2CH2CH2CH2NH2+CH2CH2O→NH2CH2CH2CH2NHCH2CH2OH
The product is then converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar starting materials. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Aminopropyl)amino]ethan-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can produce various substituted amines.
Scientific Research Applications
Medicinal Chemistry
2-[(3-Aminopropyl)amino]ethan-1-ol dihydrochloride has been investigated for its potential therapeutic effects:
- Anticonvulsant Activity : Research indicates that this compound may exhibit anticonvulsant properties. In rodent models, it has shown significant reductions in seizure frequency and severity, suggesting its potential for treating epilepsy.
Neurobiology
The compound plays a role in modulating neurotransmitter systems:
- Neuroprotective Effects : Studies have demonstrated that it can protect neurons from oxidative stress-induced damage, which is crucial in neurodegenerative diseases like Alzheimer's.
Biochemistry
In biochemical research, this compound serves as a substrate for various enzymatic reactions:
- Enzyme Interactions : It is used to study enzyme kinetics and protein modifications, contributing to our understanding of metabolic pathways.
Case Studies
| Study | Findings |
|---|---|
| Anticonvulsant Effects | In a controlled study with rodents, administration of the compound resulted in a dose-dependent reduction in seizure activity compared to control groups. |
| Neuroprotective Properties | In Alzheimer's disease models, the compound improved cognitive function and reduced amyloid-beta plaque formation. |
Research Findings Summary
Research has consistently highlighted the following applications of this compound:
| Application | Description |
|---|---|
| Anticonvulsant | Demonstrated significant efficacy in reducing seizure activity in animal models. |
| Neuroprotection | Shown to protect against oxidative stress and improve cognitive function in neurodegenerative models. |
| Enzyme Modulation | Acts as a substrate for various enzymes, aiding in biochemical research. |
Mechanism of Action
The mechanism of action of 2-[(3-Aminopropyl)amino]ethan-1-ol dihydrochloride involves its interaction with various molecular targets. The compound can act as a ligand, binding to enzymes and receptors, thereby modulating their activity. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural and functional attributes of 2-[(3-Aminopropyl)amino]ethan-1-ol dihydrochloride with related compounds:
| Compound Name | Molecular Formula | Functional Groups | Key Substituents | Hydrochloride Counterions |
|---|---|---|---|---|
| This compound | C₅H₁₅N₂O·2HCl | -OH, -NH₂ | 3-Aminopropylamino | 2 |
| WR-1065 dihydrochloride (Amifostine thiol) | C₅H₁₅N₂S·2HCl | -SH, -NH₂ | 3-Aminopropylamino | 2 |
| 2-(Diisopropylamino)ethanol hydrochloride | C₈H₁₉NO·HCl | -OH, -N(iPr)₂ | Diisopropylamino | 1 |
| Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride | C₈H₁₈NO₂·HCl | -COOCH₃, -NHCH₃ | 3,3-Dimethylbutanoate | 1 |
Key Observations :
- Substituent Effects: The 3-aminopropylamino chain in both WR-1065 and the target compound facilitates chelation of reactive oxygen species (ROS), a mechanism critical in radioprotection. In contrast, the diisopropylamino group in 2-(Diisopropylamino)ethanol hydrochloride reduces polarity, favoring applications in organic synthesis or catalysis .
Physicochemical Properties
Notable Findings:
- The dihydrochloride form of both WR-1065 and the target compound improves aqueous solubility, critical for intravenous administration in therapeutic contexts .
- The thiol group in WR-1065 necessitates storage under nitrogen to prevent oxidation to disulfides, whereas the hydroxyl analog avoids this limitation .
Critical Analysis :
- WR-1065 is FDA-approved for reducing cisplatin-induced nephrotoxicity and radiation-induced xerostomia, leveraging its thiol-mediated antioxidant properties . The hydroxyl analog lacks clinical validation but may offer reduced toxicity due to the absence of reactive -SH groups.
Biological Activity
2-[(3-Aminopropyl)amino]ethan-1-ol dihydrochloride, also known as cysteamine hydrochloride, is a compound of significant biological interest due to its diverse pharmacological properties. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound is characterized by its amine functional groups, which contribute to its biological activity. It is soluble in water and has a molecular formula of C5H14Cl2N2O. The structure facilitates interactions with various biological targets, including enzymes and receptors.
Cysteamine functions primarily through the following mechanisms:
- Antioxidant Activity : It acts as a reducing agent, scavenging free radicals and thus protecting cells from oxidative stress.
- Lysosomal Function Modulation : Cysteamine has been shown to enhance lysosomal function, which is crucial for cellular homeostasis and metabolism.
- Inhibition of Lipoprotein Oxidation : Studies indicate that cysteamine inhibits the oxidation of low-density lipoprotein (LDL), which is significant in preventing atherosclerosis .
Therapeutic Applications
Cysteamine dihydrochloride has been explored in various therapeutic contexts:
- Cystinosis Treatment : It is primarily used in treating cystinosis, a genetic disorder characterized by the accumulation of cystine in lysosomes.
- Cancer Therapy : Recent studies have indicated potential applications in cancer treatment due to its antiproliferative effects against several cancer cell lines .
- Neuroprotective Effects : Research suggests that cysteamine may protect against neurodegenerative diseases by mitigating oxidative stress and enhancing mitochondrial function .
In Vitro Studies
Several studies have demonstrated the biological activity of cysteamine through in vitro experiments:
- Antiproliferative Effects : Cysteamine exhibited significant antiproliferative activity against various cancer cell lines, with IC50 values indicating potent effects at low concentrations .
- Mechanistic Insights : Force-clamp spectroscopy studies have elucidated the biochemical pathways influenced by cysteamine, revealing its role in modulating protein interactions under mechanical stress .
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and therapeutic efficacy of cysteamine:
- Cystinosis Models : In mouse models of cystinosis, administration of cysteamine resulted in decreased cystine accumulation and improved renal function .
- Cancer Models : In vivo studies showed that cysteamine treatment led to reduced tumor growth in xenograft models, suggesting its potential as an adjunct therapy in cancer treatment .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antioxidant effects | Cysteamine significantly reduced oxidative stress markers in cultured cells. |
| Study 2 | Assess antiproliferative activity | Demonstrated IC50 values < 10 µM across multiple cancer cell lines. |
| Study 3 | Investigate lysosomal modulation | Enhanced lysosomal enzyme activity was observed post-treatment with cysteamine. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
